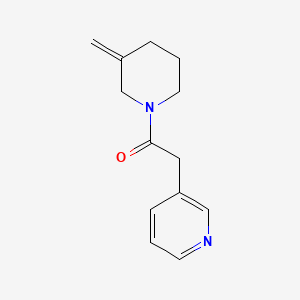
1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic molecule that may be of interest due to its potential for forming hydrogen bonds and interacting with various chemical species. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar pyridine derivatives and their interactions, which can be extrapolated to hypothesize about the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 1-(pyridin-2-yl amino)methyl napthalene-2-ol through a Mannich condensation reaction using 2-aminopyridine, naphthalene-2-ol, and formaldehyde . This suggests that similar synthetic strategies could potentially be employed for the synthesis of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, possibly involving a condensation of pyridine derivatives with appropriate aldehydes or ketones.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques, including FT-IR, UV-Visible, NMR, and computational methods like DFT calculations . These techniques can provide information on the planarity of the molecule, the delocalization of electrons, and the presence of intermolecular hydrogen bonding, which are all relevant to understanding the structure of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions, including decarbonylation as observed in the fragmentation of α-diketones like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione . This indicates that the ketone group in 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one could be reactive and may participate in similar decarbonylation processes or other reactions involving the carbonyl group.
Physical and Chemical Properties Analysis
The physical properties of pyridine derivatives can be complex, as demonstrated by the behavior of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, which was initially described as a liquid but later obtained as monoclinic crystals . This highlights the potential for diverse physical states and the importance of purification methods in characterizing such compounds. The chemical properties, including the ability to form hydrogen bonds and the reactivity of functional groups, are crucial for understanding the behavior of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one in various environments.
Wissenschaftliche Forschungsanwendungen
Water-like Behavior of 1,2-Ethanediol in Binary Mixtures with Pyridine
Research into the behavior of 1,2-ethanediol in mixtures with pyridine and its derivatives reveals insights into hydrogen bonding capabilities akin to those of water, highlighting the potential for such mixtures in understanding liquid phase associations and thermodynamic properties (Przybyla et al., 2011).
Catalytic Applications in Ethylene Dimerization
The synthesis of (imino)pyridine ligands and their palladium complexes has demonstrated selective catalytic activity in ethylene dimerization, providing a foundation for the development of highly efficient catalyst systems in industrial applications (Nyamato et al., 2015).
Coordination Chemistry and Ligand Synthesis
Advancements in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands have opened new avenues for creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
DNA Binding and Anticancer Activity
Studies on Cu(II) complexes of tridentate ligands have revealed their potential in DNA binding and nuclease activity, indicating possible applications in anticancer therapies and the understanding of metal-DNA interactions (Kumar et al., 2012).
Synthesis of Pyridine/Piperidine-Decorated Crown Ethers
Research on the synthesis of building blocks for pyridine/piperidine-decorated crown ethers has contributed to the development of functionalized crown ethers, showcasing the versatility of these compounds in chemical synthesis and potential applications in molecular recognition and catalysis (Nawrozkij et al., 2014).
Facile One-Pot Synthesis of Ortho-Aminocarbonitriles
Innovative approaches to the synthesis of ortho-aminocarbonitriles fused to heterocycles have demonstrated the efficiency of pseudo four-component reactions, offering new pathways for the rapid production of complex organic molecules with potential applications in pharmaceuticals and materials science (Mojtahedi et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-methylidenepiperidin-1-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-3-7-15(10-11)13(16)8-12-5-2-6-14-9-12/h2,5-6,9H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZCTRQEBSRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

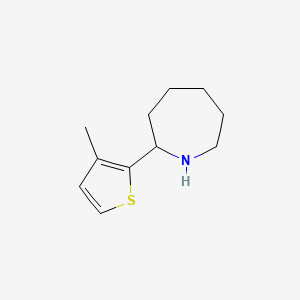
![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)
![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)
![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)
![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)
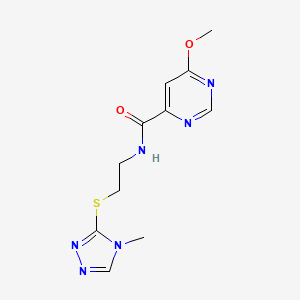


![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)
![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)
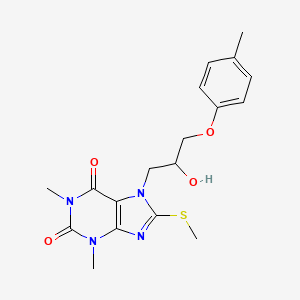
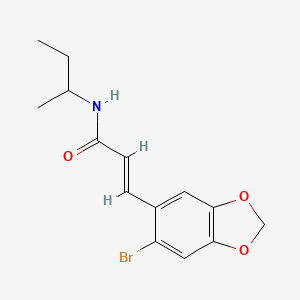
![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)